molecular formula C17H21N3O2S B2399894 N1-(4-(dimethylamino)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 953986-53-3

N1-(4-(dimethylamino)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2399894
CAS No.: 953986-53-3
M. Wt: 331.43
InChI Key: CYQARBZJJZEBHT-UHFFFAOYSA-N
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Description

N1-(4-(Dimethylamino)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by an oxalamide core (N1-C(=O)-C(=O)-N2) with two distinct substituents: a 4-(dimethylamino)phenethyl group at the N1 position and a thiophen-2-ylmethyl group at the N2 position.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-20(2)14-7-5-13(6-8-14)9-10-18-16(21)17(22)19-12-15-4-3-11-23-15/h3-8,11H,9-10,12H2,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQARBZJJZEBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mono-Substitution Followed by Secondary Amine Coupling

A two-step protocol involves initial reaction of one amine with an oxalic acid derivative, followed by coupling with the second amine.

Step 1: Formation of N1-(thiophen-2-ylmethyl)oxalamic Acid
Thiophen-2-ylmethylamine reacts with diethyl oxalate under reflux in ethanol to yield the mono-substituted oxalamic ester. For example, analogous reactions with ethanolamine achieved 85–94% yields using ethanol or methanol as solvents.

Step 2: Coupling with 4-(Dimethylamino)phenethylamine
The intermediate is then treated with 4-(dimethylamino)phenethylamine in the presence of a base (e.g., tBuOK) and a ruthenium catalyst (e.g., Ru-5). Reaction conditions from similar systems suggest optimal performance at 135°C in toluene over 12–24 hours.

Key Data

Parameter Value Source
Catalyst Ru-5 (0.01 mmol)
Solvent Toluene
Temperature 135°C
Yield (analogous rxn) 66–91%

One-Pot Coupling Using Metal Catalysts

Recent advances in catalytic systems enable direct coupling of both amines with oxalate precursors. A ruthenium-catalyzed method reported by the Royal Society of Chemistry demonstrates this approach:

Procedure

  • Catalyst Activation : Ru-5 (0.005 mmol) and tBuOK (0.01 mmol) are stirred in THF at room temperature for 10 minutes.
  • Amine Addition : 4-(Dimethylamino)phenethylamine (1.0 mmol) and thiophen-2-ylmethylamine (1.0 mmol) are added to the catalyst mixture in dry toluene.
  • Reaction : The system is heated to 135°C for 24 hours, yielding the target oxalamide after precipitation and filtration.

Mechanistic Insights
NMR studies of analogous reactions revealed α-hydroxyamide intermediates, which undergo dehydration to form the oxalamide. For instance, a 47% yield of α-hydroxyamide was observed after 30 minutes, transitioning to oxalamide dominance (1:1.2 ratio) after 12 hours.

Solvent and Base Optimization

Solvent Effects

  • Toluene : Provides optimal thermal stability for high-temperature reactions (e.g., 135°C).
  • Ethanol/Methanol : Suitable for lower-temperature condensations (20–80°C) but may require prolonged reaction times.

Base Selection

  • tBuOK : Enhances deprotonation of amines, critical for nucleophilic attack on oxalate electrophiles.
  • K3PO4 : Alternative for non-polar solvents, achieving 90% yields in copper-catalyzed systems.

Purification and Characterization

Isolation Techniques

  • Precipitation : Cooling reaction mixtures induces crystallization, as demonstrated by filtration yields of 66–91%.
  • Recrystallization : Ethanol or methanol recrystallization improves purity, with reported melting points of 166–175°C for related compounds.

Spectroscopic Analysis

  • 1H NMR : Key signals include:
    • Thiophene protons: δ 6.8–7.4 ppm (multiplet).
    • N(CH3)2 group: δ 2.2–2.5 ppm (singlet).
  • 13C NMR : Carbonyl resonances at δ 160–165 ppm confirm oxalamide formation.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions between amines are minimized by stepwise addition or using sterically hindered catalysts.
  • Byproduct Formation : α-hydroxyamide intermediates necessitate extended reaction times (≥12 hours) for complete conversion.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiophene derivatives.

    Medicine: Its structural features suggest potential as a pharmacophore for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It can be utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the dimethylamino group could facilitate interactions with biological membranes or proteins, while the thiophene ring may contribute to electronic properties that influence its activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Oxalamides

The compound is structurally analogous to several oxalamides reported in the literature, differing primarily in substituent groups. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Oxalamides
Compound Name N1 Substituent N2 Substituent Key Features/Applications References
Target Compound 4-(Dimethylamino)phenethyl Thiophen-2-ylmethyl Potential dual functionality (polar + aromatic)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (Savorymyx® UM33)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Synthetic intermediate; no reported bioactivity
N1-(4-Fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-4) 4-Fluorophenyl 1,3-Dioxoisoindolin-2-yl Cyclic imide for antimicrobial studies
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent with high safety margin

Key Observations :

  • The thiophene moiety distinguishes it from pyridyl or phenyl groups, offering unique π-π stacking interactions in receptor binding .
  • Biological Relevance : Unlike S336 and related flavoring agents , the target compound’s thiophene group may confer distinct bioactivity, as sulfur-containing heterocycles are often associated with antimicrobial or enzyme-inhibitory properties .
Toxicological Considerations
  • The dimethylamino group may influence hepatic metabolism, necessitating specific toxicity studies.

Biological Activity

N1-(4-(dimethylamino)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry and biology.

Preparation Methods

The synthesis of this compound involves several key steps:

  • Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with an appropriate amine under anhydrous conditions.
  • Introduction of the Dimethylamino Group : A nucleophilic substitution reaction using dimethylamine introduces the dimethylamino group.
  • Attachment of the Phenethyl Group : This is accomplished through a Friedel-Crafts alkylation reaction.
  • Incorporation of the Thiophen-2-ylmethyl Group : The thiophen-2-ylmethyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling .

The biological activity of this compound largely depends on its interaction with molecular targets in biological systems. The compound may modulate enzyme or receptor activities through specific binding interactions facilitated by its functional groups:

  • Dimethylamino Group : This group can enhance membrane permeability and facilitate interactions with proteins, potentially influencing neurotransmitter systems.
  • Thiophene Ring : The presence of the thiophene moiety may contribute to the compound's electronic properties, affecting its reactivity and interaction with biological macromolecules .

3. Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that derivatives of oxalamide compounds can possess anticancer properties. For example, oxalamides have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The dimethylamino group may enhance these effects by promoting cellular uptake.

Neurotransmitter Modulation

Given the structure's similarity to known neurotransmitter modulators, it is hypothesized that this compound could interact with monoamine transporters, potentially influencing serotonin and dopamine levels in the brain . This interaction could have implications for treating mood disorders or neurodegenerative diseases.

Case Study 1: Antifungal Activity

A study evaluated the antifungal activity of various synthesized compounds similar to this compound against fungi such as Aspergillus flavus and Penicillium expansum. Some derivatives demonstrated significant antifungal activity at concentrations of 0.5 mg/ml .

Case Study 2: Enzyme Inhibition

In another study, the compound's potential as a biochemical probe was assessed by measuring its effect on specific enzyme activities. Preliminary results indicated that it could inhibit certain enzymes involved in metabolic pathways, suggesting its utility in drug development .

5. Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibits proliferation; induces apoptosis
AntifungalEffective against Aspergillus and Penicillium
Neurotransmitter ModulationPotential influence on serotonin/dopamine levels
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-(dimethylamino)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves coupling 4-(dimethylamino)phenethylamine with thiophen-2-ylmethyl isocyanate in a polar aprotic solvent (e.g., dichloromethane) under reflux. Key steps include:

  • Temperature control : Maintain 40–60°C to prevent side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Analytical workflow :

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) resolve aromatic protons (δ 6.8–7.4 ppm) and oxalamide carbonyl signals (δ 165–170 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~386.5 g/mol).
  • IR spectroscopy : Detect amide C=O stretches (~1680 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

  • Screening pipeline :

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Receptor binding studies : Radioligand competition assays (e.g., for GPCRs) with IC₅₀ calculations.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify EC₅₀ values .

Advanced Research Questions

Q. How does the compound’s stability under varying pH conditions impact its pharmacokinetic profile?

  • Methodology :

  • pH stability studies : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Hydrolysis susceptibility : Oxalamide bonds are stable at neutral pH but hydrolyze under acidic conditions (e.g., gastric pH), suggesting enteric coating for oral delivery .

Q. What computational methods are employed to predict interactions with biological targets?

  • In silico strategies :

  • Molecular docking : Use AutoDock Vina to model binding poses with targets like β-amyloid (PDB: 2M4J) or kinases.
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Key residues (e.g., His382 in acetylcholinesterase) may form hydrogen bonds with the oxalamide group .

Q. What strategies address discrepancies in biological activity data across different studies?

  • Data reconciliation framework :

  • Assay standardization : Validate cell lines (e.g., STR profiling) and normalize protocols (e.g., ATP levels in viability assays).
  • SAR analysis : Compare analogs (e.g., ethoxy vs. methoxy substituents) to isolate structural determinants of activity.
  • Meta-analysis : Aggregate IC₅₀ values from multiple studies using random-effects models to quantify variability .

Experimental Design and Data Analysis

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

  • Design of Experiments (DoE) :

  • Variables : Solvent polarity (DMF vs. THF), temperature (40–80°C), and stoichiometry (1:1 to 1:1.2 amine:isocyanate).
  • Response surface methodology : Identify optimal conditions (e.g., 60°C in DMF, 1:1.05 ratio) for >85% yield.
  • Byproduct tracking : LC-MS monitors dimerization byproducts (m/z ~750) for real-time adjustments .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Preclinical models :

  • Neurodegeneration : Aβ-injected mice (Morris water maze for cognitive deficits).
  • Cancer : Xenograft models (subcutaneous tumor volume tracking).
  • PK/PD studies : Plasma half-life (t½) via LC-MS/MS; tissue distribution in liver/kidney .

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